molecular formula C16H17ClN2O3S B2696901 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide CAS No. 879361-58-7

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide

Cat. No.: B2696901
CAS No.: 879361-58-7
M. Wt: 352.83
InChI Key: WZPSCUSEHAZIHL-UHFFFAOYSA-N
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Description

“N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide” is a chemical compound with the molecular formula C16H17ClN2O3S . It has an average mass of 352.83 Da. This compound has gained the attention of researchers due to its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The monoisotopic mass is 318.103821 Da .


Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C16H17ClN2O3S and a molecular weight of 352.83. The average mass is 318.391 Da and the monoisotopic mass is 318.103821 Da .

Scientific Research Applications

Carbonic Anhydrase Inhibitory Action and Therapeutic Applications

Research on diuretics that act as carbonic anhydrase inhibitors highlights the therapeutic potential of sulfonamide derivatives, including their role in managing conditions like hypertension, obesity, cancer, and epilepsy. These effects are attributed to the inhibition of carbonic anhydrase isoforms, which are implicated in various pathophysiological processes. For example, sulfonamide diuretics have been shown to exert blood pressure-lowering effects and organ-protective activities through the potent inhibition of carbonic anhydrases present in kidneys and blood vessels (Carta & Supuran, 2013).

Primary Targets of Chloroacetamides

Chloroacetamides, closely related to the chemical structure , have been studied for their inhibitory effect on very-long-chain fatty acids (VLCFAs) synthesis. This inhibition is critical in understanding their phytotoxic properties and potential applications in herbicide development. Research indicates that chloroacetamides form a tight-binding complex with the condensing elongase enzyme system, affecting fatty-acid elongation and suggesting a primary phytotoxic impact through impaired VLCFA formation (Böger, Matthes, & Schmalfuss, 2000).

Potential for Polypharmacological Effects

The combination of sulfonamide CA inhibitors with other therapeutic agents for cardiovascular diseases and obesity underscores the potential for polypharmacological effects and drug repositioning. This suggests that compounds with similar structural features may offer a broad spectrum of therapeutic benefits beyond their primary indication (Carta & Supuran, 2013).

Mechanism of Action

Properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-19(12-13-5-3-2-4-6-13)23(21,22)15-9-7-14(8-10-15)18-16(20)11-17/h2-10H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPSCUSEHAZIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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